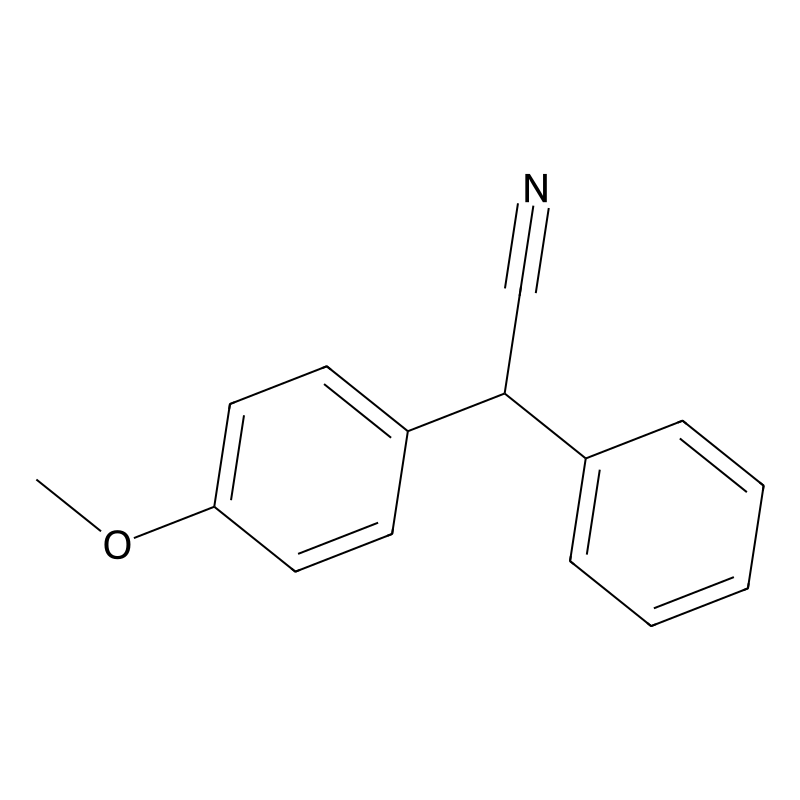

(4-Methoxyphenyl)(phenyl)acetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(4-Methoxyphenyl)(phenyl)acetonitrile is an organic compound characterized by the presence of a methoxy group and a phenyl group attached to an acetonitrile backbone. Its chemical formula is C₁₀H₉NO, and it is recognized for its potential applications in medicinal chemistry and organic synthesis. The compound features a nitrile functional group, which contributes to its reactivity and biological activity.

Precursor for Pharmaceutical Development

-MPA can be used as a starting material for the synthesis of several bioactive molecules with potential therapeutic applications. Studies have explored its use in the synthesis of:

- Anticonvulsant agents: Research suggests that 4-MPA can be transformed into compounds exhibiting anticonvulsant activity, potentially useful in treating epilepsy and other seizure disorders. Source: European Journal of Medicinal Chemistry, "Synthesis and anticonvulsant activity of novel 4-aryl-2-substituted-5-aminopyrimidines":

- Anticancer agents: Studies have investigated the potential of 4-MPA derivatives as anticancer agents. However, further research is needed to determine their efficacy and safety. Source: Molecules (Basel, Switzerland), "Design, Synthesis, and Biological Evaluation of Novel 2-Substituted-4-aryl-5-aminopyrimidines as Potential Anticancer Agents":

- Hydrolysis: In the presence of water and acid or base, the nitrile group can be hydrolyzed to form the corresponding carboxylic acid.

- Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride.

- Nucleophilic Substitution: The nitrile nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that (4-Methoxyphenyl)(phenyl)acetonitrile exhibits biological activity, specifically as a potential inducer of Oct3/4, a transcription factor important in stem cell pluripotency. This suggests its relevance in drug discovery and development, particularly in regenerative medicine and cancer research .

Several synthesis methods have been documented for (4-Methoxyphenyl)(phenyl)acetonitrile:

- Nitration followed by Reduction: Starting from 4-methoxyacetophenone, nitration can introduce a nitro group, which is then reduced to yield the desired acetonitrile derivative.

- Direct Alkylation: The compound can also be synthesized via alkylation of 4-methoxyphenol with phenylacetonitrile in the presence of a base.

- Reactions with Acetophenones: Utilizing acetophenones as starting materials allows for the introduction of various substituents through Friedel-Crafts reactions.

These methods underscore the compound's accessibility for research purposes.

(4-Methoxyphenyl)(phenyl)acetonitrile finds applications in various fields:

- Pharmaceuticals: It is explored for its potential therapeutic properties, particularly in cancer treatment due to its role as an Oct3/4 inducer.

- Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules.

- Material Science: Its unique properties may enable applications in developing new materials with specific electronic or optical characteristics.

Studies on (4-Methoxyphenyl)(phenyl)acetonitrile's interactions with biological systems are crucial for understanding its pharmacological potential. Preliminary research suggests that it may interact with specific cellular pathways linked to stem cell maintenance and differentiation . Further investigation is necessary to elucidate these interactions fully.

Several compounds share structural similarities with (4-Methoxyphenyl)(phenyl)acetonitrile. Below is a comparison highlighting their uniqueness:

The uniqueness of (4-Methoxyphenyl)(phenyl)acetonitrile lies in its combination of both methoxy and phenyl groups along with the nitrile functionality, which contributes to its distinct chemical properties and biological activities.

Classic Organic Synthesis Routes

Knoevenagel Condensation Approaches

The Knoevenagel condensation represents a fundamental approach for synthesizing (4-methoxyphenyl)(phenyl)acetonitrile derivatives through nucleophilic addition followed by dehydration reactions [1]. This methodology involves the condensation of phenylacetonitrile with aromatic aldehydes containing methoxy substituents to form α-cyanostilbene derivatives [1] [2]. The reaction proceeds under mild conditions, typically at room temperature, with reaction times ranging from 2 to 20 minutes [1].

The mechanistic pathway involves initial nucleophilic attack by the acidic methylene hydrogen of phenylacetonitrile on the carbonyl carbon of the aldehyde, followed by elimination of water to form the desired product [3] [4]. Base catalysts such as piperidine facilitate the deprotonation step, enhancing the nucleophilicity of the methylene compound [1] [3]. Under optimized conditions using ethanol as solvent and minimal catalyst loading (approximately 5 mol%), yields of 85-95% can be achieved [3].

Recent investigations have demonstrated that Knoevenagel condensations can be performed under catalyst-free conditions in water-mediated systems, achieving comparable yields while improving environmental sustainability [5]. The reaction exhibits excellent tolerance for various substituents on the aromatic aldehyde component, including electron-donating methoxy groups which enhance the electrophilicity of the carbonyl carbon [6] [4].

Table 2.1: Knoevenagel Condensation Reaction Parameters

| Parameter | Optimal Conditions | Yield Range | Reference |

|---|---|---|---|

| Temperature | Room temperature | 85-95% | [1] |

| Reaction Time | 2-20 minutes | 92-98% | [2] |

| Catalyst Loading | 5 mol% base | 90-95% | [3] |

| Solvent System | Ethanol/Water | 85-99% | [5] |

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions provide an efficient route for constructing the acetonitrile framework through displacement of halide leaving groups with cyanide nucleophiles [7] [8]. The synthesis of (4-methoxyphenyl)(phenyl)acetonitrile can be achieved via nucleophilic substitution of appropriately substituted benzyl halides with alkali metal cyanides [7] [9].

The reaction typically employs sodium cyanide or potassium cyanide in polar aprotic solvents, with the mechanism proceeding through a bimolecular nucleophilic substitution pathway [10]. The electron-donating methoxy substituent influences the reactivity by stabilizing the developing carbocation character in the transition state [11] [10]. Reaction conditions significantly impact the yield, with temperature ranges of 80-400°C and reaction times of 20-300 seconds in continuous flow systems producing yields up to 87.9% [12] [13].

Phase transfer catalysis enhances the efficiency of these transformations by facilitating the transfer of cyanide ions into the organic phase [12]. The metathetical reaction of anisyl chloride with alkali cyanides in aqueous solvent mixtures represents an alternative approach, yielding p-methoxyphenylacetonitrile derivatives with approximately 85% efficiency [7].

Recent developments in continuous flow synthesis have demonstrated improved control over reaction parameters, leading to enhanced yields and reduced side product formation [13]. The use of micro-reactor technology allows for precise temperature control and rapid mixing, resulting in higher production efficiency and better product quality [13].

Table 2.2: Nucleophilic Substitution Reaction Conditions

| Substrate | Nucleophile | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl chloride | Potassium cyanide | 80-400°C | 20-300 s | 87.9% | [12] |

| Anisyl chloride | Sodium cyanide | Reflux | Several hours | 85% | [7] |

| 4-Methoxybenzyl chloride | Potassium cyanide | 105-110°C | 1 hour | 95% | [14] |

Advanced Catalytic Methods

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing (4-methoxyphenyl)(phenyl)acetonitrile derivatives through carbon-carbon bond formation [15] [16]. These methodologies enable the direct coupling of aryl acetonitriles with various coupling partners under mild reaction conditions [17] [16].

The palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides represents a significant advancement in this field [16]. Using a palladium/NIXANTPHOS-based catalyst system, aryl acrylonitrile derivatives can be synthesized with yields up to 95% [16]. This transformation proceeds through oxidative addition of the vinyl halide to palladium(0), followed by coordination of the benzyl anion derived from the acetonitrile substrate [16].

Direct cross-coupling of acetonitrile with aryl halides has been achieved through palladium catalysis, representing the first example of sp³ carbon-hydrogen bond activation in acetonitrile coupling reactions [17] [18]. The reaction requires a bidentate directing group to facilitate the carbon-hydrogen bond cleavage and subsequent transmetalation steps [17].

The development of hybrid palladium-titanium dioxide photocatalyst systems has enabled the direct cross-coupling of benzene with acetonitrile under photochemical conditions [18]. This methodology expands the scope of accessible products while maintaining excellent functional group tolerance [18].

Table 2.3: Palladium-Catalyzed Cross-Coupling Conditions

| Reaction Type | Catalyst System | Yield | Conditions | Reference |

|---|---|---|---|---|

| α-Alkenylation | Pd/NIXANTPHOS | Up to 95% | Mild temperature | [16] |

| C-H Activation | Pd with directing group | Good yields | Elevated temperature | [17] |

| Photocatalytic | Pd-TiO₂ hybrid | Variable | UV irradiation | [18] |

Asymmetric Suzuki-Miyaura Coupling Applications

Asymmetric Suzuki-Miyaura coupling reactions provide access to enantiomerically enriched (4-methoxyphenyl)(phenyl)acetonitrile derivatives through the formation of axially chiral biaryl systems [19] [20]. These transformations utilize chiral phosphine ligands to induce stereoselectivity during the cross-coupling process [21] [22].

Chiral N-heterocyclic carbene palladium catalysts have demonstrated exceptional performance in asymmetric Suzuki-Miyaura cross-coupling reactions [22]. The bulky C₂-symmetric chiral N-heterocyclic carbene (R,R,R,R)-DTB-SIPE enables highly enantioselective synthesis of atropisomeric biaryls with enantioselectivities exceeding 90% [22]. This methodology tolerates a broad scope of functional groups and heterocycles, with catalyst loadings as low as 0.2-2 mol% [22].

Iron-catalyzed enantioselective Suzuki-Miyaura coupling has been developed as an alternative to palladium-based systems [24]. Using FeCl₂ and (R,R)-QuinoxP* as the chiral ligand, lithium arylborates undergo cross-coupling with tert-butyl α-bromopropionate in an enantioconvergent manner [24]. This methodology provides access to optically active α-arylpropionic acids, including several commercially important nonsteroidal anti-inflammatory compounds [24].

Table 2.4: Asymmetric Suzuki-Miyaura Coupling Results

| Catalyst System | Ligand | Enantioselectivity | Yield | Reference |

|---|---|---|---|---|

| Pd/(R)-sSPhos | Sulfonated SPhos | Up to 99% ee | 50-83% | [19] |

| Pd/NHC | (R,R,R,R)-DTB-SIPE | >90% ee | Excellent | [22] |

| Fe/QuinoxP* | (R,R)-QuinoxP* | High ee | Good | [24] |

Derivative Development

Substituent Effects on Para-Methoxy Group

The para-methoxy substituent in (4-methoxyphenyl)(phenyl)acetonitrile exerts significant electronic effects that influence both reactivity and stability characteristics [25] [26]. The methoxy group functions as an electron-donating substituent through resonance donation of its oxygen lone pairs into the aromatic π-system [26] [27].

According to the Hammett equation, a methoxy substituent at the para position acts as an electron-donating group, enhancing the nucleophilicity of the aromatic ring [26] [27]. This electronic effect stabilizes carbocationic intermediates during electrophilic aromatic substitution reactions through resonance structures where all atoms achieve octet electron configurations [27]. The electron-donating nature of the para-methoxy group increases the electron density at ortho and para positions, directing subsequent electrophilic attacks to these positions [27].

Comparative studies have demonstrated that para-methoxy substitution provides superior thermal stability compared to other substituents [28] [29]. In bis(arylimino)pyridine-cobalt ethylene polymerization catalysts, the presence of para-methoxy substituents showed the most noticeable effect in enhancing catalyst thermal stability compared to para-methyl, para-chloro, and para-nitro counterparts [28].

The electron-donating properties of para-methoxy groups have been exploited in pharmaceutical applications where receptor selectivity is influenced by electronic effects [29]. Research on benzamide-isoquinoline derivatives revealed that electron-donating para-methoxy substitution dramatically improved sigma-2 receptor selectivity by 631-fold relative to sigma-1 receptors [29]. This effect contrasts with electron-withdrawing nitro groups, which decreased sigma-2 affinity [29].

Table 2.5: Para-Methoxy Substituent Effects

| Property | Para-Methoxy Effect | Comparison Groups | Impact Magnitude | Reference |

|---|---|---|---|---|

| Electronic Character | Electron-donating | Para-nitro (withdrawing) | Significant enhancement | [26] |

| Thermal Stability | Enhanced stability | Para-methyl, para-chloro | Most noticeable improvement | [28] |

| Receptor Selectivity | 631-fold improvement | Para-nitro | Dramatic enhancement | [29] |

Nitrile Functional Group Modifications

The nitrile functional group in (4-methoxyphenyl)(phenyl)acetonitrile serves as a versatile synthetic handle for diverse chemical transformations [30] [31]. The polar nature of the carbon-nitrogen triple bond, with its high electronegativity difference, makes the nitrile carbon susceptible to nucleophilic attack [31] [32].

Hydrolysis of nitriles represents one of the most fundamental transformations, proceeding under either acidic or basic conditions [31] [33]. Acid-catalyzed hydrolysis using hydrochloric acid under reflux conditions yields the corresponding carboxylic acid and ammonium chloride with typical yields of 70-80% [33] [34]. The mechanism involves protonation of the nitrile nitrogen, followed by water addition and subsequent rearrangement to form an amide intermediate that undergoes further hydrolysis [31].

Reduction of nitriles to primary amines can be accomplished through several methodologies [31] [33]. Lithium aluminum hydride reduction in dry ether provides high yields (85-95%) of primary amines through a mechanism involving hydride addition to the nitrile carbon [31]. Industrial processes favor catalytic hydrogenation using hydrogen gas over nickel or platinum catalysts due to cost considerations [33].

Grignard reagent addition to nitriles constitutes an important carbon-carbon bond forming reaction [31]. The mechanism involves nucleophilic attack of the Grignard reagent on the nitrile carbon, forming an imine magnesium salt that hydrolyzes to yield ketones with yields typically ranging from 70-85% [31].

Recent developments in metal-catalyzed additions of boronic acids to nitriles have opened new synthetic pathways [32]. These reactions proceed through carbometallation or radical cascade processes, enabling the construction of various functional molecules including carbocycles and heterocycles [32]. Transition metal catalysts facilitate these transformations under mild conditions with yields ranging from 60-90% [32].

Table 2.6: Nitrile Functional Group Transformations

| Transformation | Reagents | Conditions | Product | Yield Range | Reference |

|---|---|---|---|---|---|

| Hydrolysis | HCl or NaOH/H⁺ | Reflux | Carboxylic acid | 70-80% | [31] [33] |

| Reduction | LiAlH₄ or H₂/Ni | Dry ether/High pressure | Primary amine | 85-95% | [31] [33] |

| Grignard Addition | RMgX/H₂O | Anhydrous/Hydrolysis | Ketone | 70-85% | [31] |

| Metal-Catalyzed | Boronic acids/Metal | Mild conditions | Various products | 60-90% | [32] |